Diethyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate
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Description
Diethyl [2,6-dinitro-4-(trifluoromethyl)phenyl]phosphonate (DNTFP) is a synthetic compound that has been used for various scientific research applications. DNTFP is a derivative of the phosphonate group, which is a class of organic compounds that are characterized by their phosphonic acid functional group. DNTFP has been found to have a wide range of biochemical and physiological effects, and is used in various laboratory experiments.
Scientific Research Applications
Chemical Synthesis and Material Science
Phosphonic acids and their derivatives are crucial in the synthesis of various compounds and materials due to their unique structural and functional properties. For instance, these compounds are employed in the design of supramolecular materials, hybrid materials, and for the functionalization of surfaces. Their application extends to the preparation of bioactive compounds, including drugs and pro-drugs, leveraging their structural analogy with the phosphate moiety. This broad utility underscores the importance of phosphonic acids in both research and industrial applications, facilitating advancements in material science and synthetic chemistry (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Environmental Sciences and Wastewater Treatment
In the environmental sector, phosphonates, including derivatives of phosphonic acids, have been studied for their impact on ecosystems and water treatment processes. They are recognized for their role in preventing eutrophication by inhibiting the precipitation of phosphates in water bodies. Despite their stability against biological degradation, these compounds can be removed with high efficiency in wastewater treatment plants, particularly those utilizing chemical phosphate precipitation methods. This highlights the importance of removing phosphonates from industrial wastewaters to mitigate their environmental impact (Rott, Steinmetz, & Metzger, 2018).
properties
IUPAC Name |
2-diethoxyphosphoryl-1,3-dinitro-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N2O7P/c1-3-22-24(21,23-4-2)10-8(15(17)18)5-7(11(12,13)14)6-9(10)16(19)20/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLNGFKMVFYXLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N2O7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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